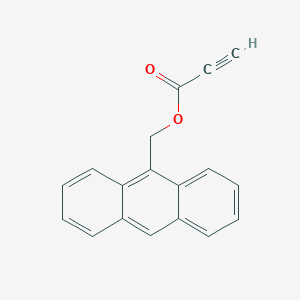
(Anthracen-9-YL)methyl prop-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Anthracen-9-YL)methyl prop-2-ynoate is a chemical compound that belongs to the class of organic compounds known as anthracenes. Anthracenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This particular compound features a prop-2-ynoate group attached to the 9th position of the anthracene ring, making it a unique derivative with distinct properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Anthracen-9-YL)methyl prop-2-ynoate typically involves the esterification of anthracene-9-carboxylic acid with propargyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often require refluxing the reactants in an appropriate solvent like toluene or dichloromethane to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
(Anthracen-9-YL)methyl prop-2-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the triple bond in the prop-2-ynoate group to a double or single bond.
Substitution: Electrophilic substitution reactions can occur on the anthracene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Reduced forms of the prop-2-ynoate group.
Substitution: Various substituted anthracene derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
(Anthracen-9-YL)methyl prop-2-ynoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and photodynamic therapy.
Industry: Utilized in the production of dyes, organic semiconductors, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (Anthracen-9-YL)methyl prop-2-ynoate involves its interaction with molecular targets through its aromatic and alkyne groups. These interactions can lead to various biological effects, such as binding to DNA or proteins, which can influence cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene: The parent compound with three fused benzene rings.
9-Methylanthracene: A derivative with a methyl group at the 9th position.
Anthracene-9-carboxylic acid: A carboxylic acid derivative at the 9th position.
Uniqueness
(Anthracen-9-YL)methyl prop-2-ynoate is unique due to the presence of the prop-2-ynoate group, which imparts distinct chemical reactivity and potential applications compared to other anthracene derivatives. This uniqueness makes it valuable in various research and industrial contexts.
Propiedades
Número CAS |
70537-27-8 |
|---|---|
Fórmula molecular |
C18H12O2 |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
anthracen-9-ylmethyl prop-2-ynoate |
InChI |
InChI=1S/C18H12O2/c1-2-18(19)20-12-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h1,3-11H,12H2 |
Clave InChI |
LDTRSVOEFQBAJQ-UHFFFAOYSA-N |
SMILES canónico |
C#CC(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


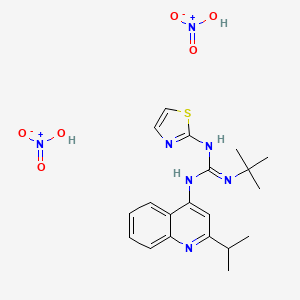


![3,4-Dibromobicyclo[3.2.1]octa-2,6-diene](/img/structure/B14476355.png)
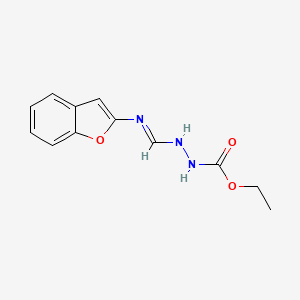

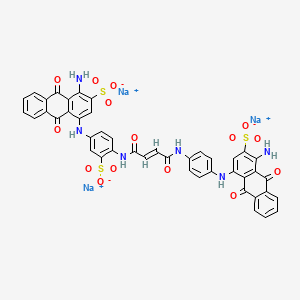
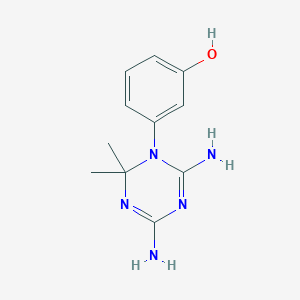
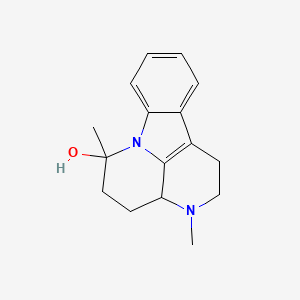
![(1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B14476402.png)
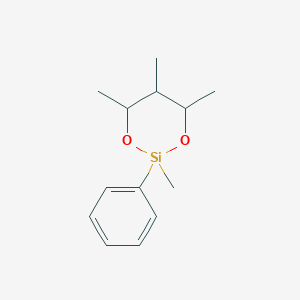
![[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane](/img/structure/B14476421.png)
![3,3'-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine)](/img/structure/B14476426.png)
![{[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid](/img/structure/B14476428.png)
